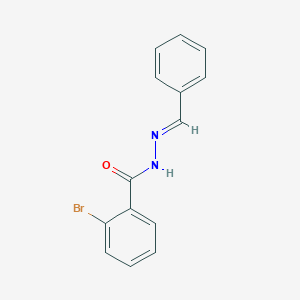

N'-benzylidene-2-bromobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLKDQUSTQMHGF-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N Benzylidene 2 Bromobenzohydrazide

Precursor Synthesis Strategies for 2-Bromobenzohydrazide (B1329780)

The primary precursor for the synthesis of N'-benzylidene-2-bromobenzohydrazide is 2-bromobenzohydrazide. The common route to this intermediate involves the conversion of a carboxylic acid or its derivative into a hydrazide.

A widely employed method for synthesizing hydrazides is through the hydrazinolysis of esters. mdpi.comnih.govresearchgate.net This two-step process typically starts with the esterification of the corresponding carboxylic acid. In the case of 2-bromobenzohydrazide, the synthesis commences with 2-bromobenzoic acid.

The esterification of 2-bromobenzoic acid is often carried out by reacting it with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of an acid catalyst like concentrated sulfuric acid. nih.govresearchgate.net This reaction produces the corresponding ester, for instance, ethyl 2-bromobenzoate (B1222928).

Following the formation of the ester, the next step is hydrazinolysis. This involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netgoogle.comnih.gov The reaction is typically performed by refluxing the ester with hydrazine hydrate in a suitable solvent, commonly ethanol. researchgate.net This nucleophilic acyl substitution reaction results in the formation of 2-bromobenzohydrazide and the corresponding alcohol as a byproduct.

A general scheme for this two-step process is as follows:

Step 1: Esterification 2-Bromobenzoic acid + Alcohol (e.g., Ethanol) --(H⁺ catalyst)--> Ethyl 2-bromobenzoate + Water

Step 2: Hydrazinolysis Ethyl 2-bromobenzoate + Hydrazine hydrate --(Reflux)--> 2-Bromobenzohydrazide + Ethanol

This esterification-hydrazinolysis sequence is a versatile and common strategy for the preparation of various benzohydrazide (B10538) derivatives. nih.govresearchgate.netnih.gov

The efficiency of 2-bromobenzohydrazide synthesis can be influenced by several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the product.

For the initial esterification step, the choice of alcohol and the concentration of the acid catalyst are important factors. While ethanol and methanol are commonly used, other alcohols can also be employed. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. nih.gov

In the subsequent hydrazinolysis step, the key parameters include the reaction time, temperature, and the molar ratio of the reactants. Research has shown that refluxing the ethyl ester of 2-bromobenzoic acid with an 80% solution of hydrazine hydrate in absolute ethanol for 7 hours is an effective method. researchgate.net Continuous flow systems have also been explored for the synthesis of acid hydrazides, offering advantages such as shorter reaction times and improved scalability. osti.gov In such systems, parameters like residence time and temperature are carefully controlled to optimize the yield. For instance, a telescoped flow procedure might involve heating the esterification reaction stream to around 135°C and the subsequent hydrazinolysis to 125°C. osti.gov

The purification of the resulting 2-bromobenzohydrazide is often achieved by distillation of the excess solvent followed by filtration and washing with water. researchgate.net Recrystallization from a solvent like 60% ethanol can be used to obtain high-purity crystals. researchgate.net

Table 1: Reaction Conditions for the Synthesis of 2-Bromobenzohydrazide

| Parameter | Condition | Source |

| Esterification Reactants | 2-Bromobenzoic acid, Ethanol, Sulfuric acid | nih.gov |

| Hydrazinolysis Reactants | Ethyl 2-bromobenzoate, 80% Hydrazine hydrate | researchgate.net |

| Solvent | Absolute Ethanol | researchgate.net |

| Reaction Time (Hydrazinolysis) | 7 hours | researchgate.net |

| Reaction Temperature | Reflux | researchgate.net |

| Purification Method | Filtration, Washing with water, Recrystallization from 60% ethanol | researchgate.net |

Condensation Reactions for the Formation of this compound

The final step in the synthesis of this compound involves the formation of an imine bond through a condensation reaction.

This compound is synthesized via a Schiff base condensation reaction between 2-bromobenzohydrazide and benzaldehyde (B42025). researchgate.netjecst.orgmdpi.com This reaction involves the nucleophilic addition of the primary amine group of the hydrazide to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine or azomethine group) of the Schiff base. jecst.org

The general reaction is as follows: 2-Bromobenzohydrazide + Benzaldehyde --> this compound + Water

This type of condensation is a fundamental and widely used reaction in organic synthesis for preparing a vast array of Schiff bases with diverse applications. impactfactor.orgicm.edu.plbhu.ac.in

The formation of the imine in the synthesis of this compound can be facilitated by the use of catalysts. While the reaction can proceed without a catalyst, particularly with heating, the addition of a catalytic amount of acid can significantly accelerate the reaction rate. bhu.ac.in

Glacial acetic acid is a commonly used catalyst for this type of condensation. nih.govmdpi.combhu.ac.in It protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. Typically, a few drops of glacial acetic acid are added to the reaction mixture. bhu.ac.in In some protocols, p-Toluene sulfonic acid has also been utilized as a catalyst for similar condensation reactions. nih.gov

Microwave-assisted synthesis, often performed under solvent-free conditions, has emerged as an efficient and environmentally friendly alternative. fip.orgresearchgate.net This method can significantly reduce reaction times, often to a matter of minutes, and can lead to high yields of the desired Schiff base. fip.orgresearchgate.net

The choice of solvent can have a notable impact on the rate and outcome of the Schiff base condensation. Ethanol is a frequently used solvent for the synthesis of this compound and its analogues. nih.govimpactfactor.orgsemanticscholar.org It is a good solvent for both the hydrazide and the aldehyde, and the reaction is typically carried out under reflux conditions to drive it to completion. nih.gov

The polarity of the solvent can influence the reaction equilibrium. Studies on similar condensation reactions have shown that apolar aprotic solvents can favor the formation of the intermediate hemiaminal, while polar solvents tend to shift the equilibrium towards the final Schiff base product. nih.gov The reaction kinetics are also affected by temperature, with higher temperatures generally leading to faster reaction rates. bhu.ac.in The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol. impactfactor.org

Table 2: Summary of Synthetic Steps for this compound

| Step | Reactants | Key Conditions/Catalysts | Product | Source |

| 1. Esterification | 2-Bromobenzoic acid, Ethanol | Sulfuric acid, Reflux | Ethyl 2-bromobenzoate | nih.gov |

| 2. Hydrazinolysis | Ethyl 2-bromobenzoate, Hydrazine hydrate | Ethanol, Reflux | 2-Bromobenzohydrazide | researchgate.net |

| 3. Schiff Base Condensation | 2-Bromobenzohydrazide, Benzaldehyde | Ethanol, Glacial acetic acid (catalyst), Reflux | This compound | bhu.ac.in |

Alternative Synthetic Pathways to this compound

While the classical synthesis of this compound involves the condensation of 2-bromobenzohydrazide with benzaldehyde, alternative methodologies have been explored to improve efficiency, yield, and environmental friendliness. One notable approach is the one-pot, three-component reaction. This method circumvents the need to isolate the intermediate hydrazide. For instance, a similar one-pot synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been successfully achieved by reacting phthalide, hydrazine hydrate, and various aldehydes in ethanol without a catalyst. researchgate.net This strategy offers advantages such as mild reaction conditions and the ability to generate a diverse range of products in moderate to excellent yields. researchgate.net

Another alternative pathway involves modifying the starting materials. For example, the synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives begins with the esterification of 4-(tert-butyl)benzoic acid, followed by reaction with hydrazine hydrate to form the hydrazide intermediate, which is then condensed with an aromatic aldehyde. nih.govresearchgate.net This multi-step process, while not a one-pot reaction, allows for the introduction of different functional groups on the benzohydrazide moiety. nih.govnih.gov Similarly, N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides have been synthesized by reacting 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with various benzohydrazides in a single step. biointerfaceresearch.com

The following table outlines a representative multi-step synthesis for a related benzohydrazide derivative, which illustrates a common alternative pathway.

Table 1: Representative Multi-Step Synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-(tert-butyl)benzoic acid, Methanol | Concentrated H₂SO₄, Reflux, 2h | Methyl 4-tert-butylbenzoate |

| 2 | Methyl 4-tert-butylbenzoate, Hydrazine hydrate | Methanol, Reflux, 3-4h | 4-(tert-butyl)benzohydrazide |

| 3 | 4-(tert-butyl)benzohydrazide, Aromatic aldehyde | Acetic acid, Methanol, Reflux, 4-6h | N′-benzylidene-4-(tert-butyl)benzohydrazide |

Data sourced from references nih.govresearchgate.net.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Synthesis Techniques

Solvent-free synthesis is a key green chemistry approach that eliminates the use of often toxic, volatile, and difficult-to-dispose-of organic solvents. researchgate.net The synthesis of hydrazones can be effectively carried out under solvent-free conditions, often with the aid of microwave irradiation or mechanochemistry. For instance, the condensation reaction to form N'-benzylidene salicylic (B10762653) acid hydrazides has been achieved by mixing the reactants to form a paste, air-drying it, and then subjecting it to microwave irradiation. researchgate.net This method not only avoids solvents but also often leads to shorter reaction times and cleaner products. researchgate.netresearchgate.net Another example is the grinding of 2-hydroxybenzoic hydrazide with nickel(II) chloride or cobalt(II) chloride in an agate mortar for 15 minutes to produce the corresponding metal complexes, demonstrating the feasibility of solid-state reactions. derpharmachemica.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions. researchgate.netchemmethod.com This technique has been successfully applied to the synthesis of various N'-benzylidene hydrazide derivatives.

For example, the synthesis of N'-benzylidene-2-hydroxybenzohydrazides was accomplished in 8-10 minutes with yields of 62-80% under microwave irradiation, a significant improvement over conventional methods. researchgate.netresearchgate.net In another study, the reaction of methylparaben with hydrazine hydrate under microwave irradiation yielded 4-hydroxybenzohydrazide in 91% yield. researchgate.net The subsequent condensation with aldehydes was also carried out using microwaves. researchgate.net The synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives was also efficiently conducted under microwave conditions. rjptonline.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Hydrazide Derivatives

| Compound | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N'-benzylidene-2-hydroxybenzohydrazides | Microwave-assisted, solvent-free | 8-10 min | 62-80% | researchgate.netresearchgate.net |

| 4-hydroxybenzohydrazide | Microwave-assisted | Not specified | 91% | researchgate.net |

| 2-Hydroxybenzoic hydrazide complexes | Solvent-free grinding | 15 min | 74-77% | derpharmachemica.com |

| 2-Hydroxybenzoic hydrazide | Conventional solution phase | 3 hours | 50-60% | derpharmachemica.com |

| N'-substituted-4-hydroxybenzohydrazide | Microwave-assisted | 3-8 min | High | chemmethod.com |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), is another cornerstone of green chemistry. This solvent-free technique can lead to quantitative yields and reduces the environmental burden associated with solvent use and purification. The synthesis of various hydrazones has been successfully demonstrated using mechanochemistry. For example, the muscle relaxant dantrolene (B1669809) and its analogs, which are hydrazones, have been synthesized mechanochemically. nih.gov

In a specific study, the mechanochemical synthesis of hydrazones was achieved by milling a furaldehyde derivative with various hydrazides. nih.gov The synthesis of 4-Hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide resulted in an 84% yield after 90 minutes of milling, and a quantitative yield was achieved using a planetary ball mill for the same duration. nih.gov This highlights the efficiency and high-yield potential of mechanochemical methods for hydrazone synthesis.

Yield Optimization and Purity Enhancement Protocols

Optimizing the yield and ensuring the high purity of this compound are critical for its potential applications. Several strategies can be employed during and after the synthesis.

The choice of synthetic methodology plays a crucial role in yield. As noted, microwave-assisted and mechanochemical syntheses often provide higher yields in shorter reaction times compared to conventional heating methods. researchgate.netnih.gov For instance, a study on the synthesis of N'-benzylidene salicylic acid hydrazides reported yields between 62-80% using a microwave-assisted, solvent-free method. researchgate.net In another example, a derivative of N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide was synthesized with a remarkable 99.1% yield. mdpi.com

Reaction conditions such as temperature, reaction time, and the choice of catalyst (if any) are key parameters to optimize. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction. chemmethod.commdpi.com

Purity enhancement is typically achieved through recrystallization from an appropriate solvent. chemmethod.commdpi.com The choice of solvent is critical; for example, methanol-water and ethanol are commonly used for recrystallizing benzohydrazide derivatives. chemmethod.commdpi.com Washing the crude product with a suitable solvent, such as cold methanol or water, can also remove impurities before recrystallization. chemmethod.com The purity of the final compound is often verified by its melting point and chromatographic techniques like TLC and High-Performance Liquid Chromatography (HPLC), with purities exceeding 98% being reported. mdpi.com Spectroscopic methods such as ¹H-NMR, IR, and mass spectrometry are then used to confirm the structure of the purified compound. researchgate.netresearchgate.netmdpi.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-bromobenzohydrazide |

| Benzaldehyde |

| (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide |

| Phthalide |

| Hydrazine hydrate |

| N′-benzylidene-4-(tert-butyl)benzohydrazide |

| 4-(tert-butyl)benzoic acid |

| Methanol |

| Concentrated H₂SO₄ |

| Methyl 4-tert-butylbenzoate |

| Acetic acid |

| N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazide |

| 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one |

| N'-benzylidene salicylic acid hydrazides |

| Nickel(II) chloride |

| Cobalt(II) chloride |

| 2-hydroxybenzoic hydrazide |

| Methylparaben |

| 4-hydroxybenzohydrazide |

| N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide |

| Dantrolene |

| 4-Hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide |

| N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide |

| Ethanol |

Advanced Spectroscopic and Structural Elucidation of N Benzylidene 2 Bromobenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the electronic environment of individual nuclei and their connectivity.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum of N'-benzylidene-2-bromobenzohydrazide is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. A characteristic feature would be a singlet in the downfield region, typically between δ 8.10 and 10.47 ppm, which can be attributed to the amide proton (N-H). The exact chemical shift would be influenced by the solvent and concentration due to hydrogen bonding effects.

The aromatic protons of the two phenyl rings would resonate in the range of δ 7.0–8.0 ppm. The protons on the 2-bromobenzoyl moiety are expected to show complex splitting patterns due to spin-spin coupling. The proton ortho to the bromine atom and the carbonyl group would likely be the most deshielded. The five protons of the benzylidene ring would also appear in this region, with their chemical shifts influenced by the electron-withdrawing effect of the imine group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 8.10 - 10.47 | s | - |

| Aromatic-H (2-bromobenzoyl) | 7.20 - 7.80 | m | - |

| Aromatic-H (benzylidene) | 7.20 - 7.80 | m | - |

Note: The predicted chemical shifts and coupling constants are based on general values for similar benzohydrazide (B10538) structures and may vary in an actual experimental spectrum.

¹³C NMR Spectroscopic Analysis of the Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 160–170 ppm. The imine carbon (C=N) would also be found in the downfield region, generally between δ 140 and 150 ppm.

The aromatic carbons would resonate between δ 120 and 140 ppm. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift influenced by the electronegativity of the bromine atom. The chemical shifts of the other aromatic carbons will be determined by their position relative to the substituents on each ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C=N | 140 - 150 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C | 120 - 140 |

Note: These are predicted chemical shift ranges based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, which is particularly useful for assigning the protons within the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HMQC or HSQC spectrum would link a proton signal to the carbon signal of the carbon atom it is attached to, allowing for the unambiguous assignment of the protonated carbons in the molecule.

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Band Analysis of N-H, C=O, and C=N Stretches

The IR spectrum of this compound would display several key absorption bands that confirm the presence of its characteristic functional groups.

N-H Stretch: A sharp absorption band is expected in the region of 3200–3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group. The precise position and shape of this band can provide information about hydrogen bonding.

C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group in an amide (Amide I band), is anticipated to appear around 1640–1680 cm⁻¹.

C=N Stretch: The stretching vibration of the imine (C=N) bond is expected to give rise to a medium to strong absorption band in the region of 1600–1630 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C=O | Stretch (Amide I) | 1640 - 1680 |

| C=N | Stretch | 1600 - 1630 |

Note: These are predicted frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Hydrogen Bonding Interactions Elucidation via IR Spectroscopy

In the solid state, this compound is likely to exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule. This interaction would be evident in the IR spectrum. The N-H stretching frequency would be shifted to a lower wavenumber (broadened peak) compared to the free N-H group. Similarly, the C=O stretching frequency might also show a slight shift to a lower wavenumber due to its involvement in hydrogen bonding. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Specific high-resolution mass spectrometry data, whether utilizing ESI or MALDI techniques for this compound, has not been located in published research. This information is crucial for confirming the exact molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Fragmentation Pattern Analysis for Structural Insights

Detailed analysis of the fragmentation pattern of this compound is not available. Such an analysis would typically involve identifying the characteristic fragment ions generated in the mass spectrometer, which helps to confirm the connectivity of the atoms and the presence of key functional groups within the molecule, such as the benzylidene moiety, the amide linkage, and the 2-bromophenyl group.

Single-Crystal X-ray Diffraction Studies of this compound

Determination of Crystal System and Space Group

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, critical crystallographic data, including its crystal system (e.g., monoclinic, orthorhombic) and space group, remain undetermined.

Molecular Conformation and Torsion Angle Analysis

Without a crystal structure, an analysis of the precise molecular conformation of this compound in the solid state is not possible. This includes the determination of key torsion angles that define the three-dimensional shape of the molecule, such as the dihedral angle between the two aromatic rings.

Supramolecular Architectures in the Solid State

Analysis of analogous compounds, such as (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide and 3-Bromo-N′-(2-hydroxybenzylidene)benzohydrazide, reveals a recurring motif of intermolecular N—H⋯O hydrogen bonding. nih.govnih.gov In these structures, the hydrazide N—H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as the acceptor. This interaction is a primary driving force in the assembly of molecules into extended chains or more complex networks. It is highly probable that this compound adopts a similar pattern, forming one-dimensional chains through N—H⋯O hydrogen bonds.

Beyond the principal hydrogen bonding, other weak interactions are expected to play a significant role in the supramolecular assembly. These can include C—H⋯O and C—H⋯π interactions. The aromatic rings of the benzylidene and 2-bromobenzoyl moieties provide potential sites for π–π stacking interactions, which, although weaker than hydrogen bonds, are crucial in stabilizing the packing of aromatic compounds. The bromine atom introduces the possibility of halogen bonding, another type of non-covalent interaction that could influence the crystal packing.

The interplay of these various intermolecular forces results in a well-defined, three-dimensional supramolecular architecture. The stability and properties of the crystalline solid are a direct consequence of the strength and directionality of these interactions.

To illustrate the likely geometry of the key hydrogen bonding interactions, the following table presents typical bond lengths and angles observed in related structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

| N | H | O | 0.86 | 2.10 | 2.95 | 170 |

| C | H | O | 0.93 | 2.50 | 3.40 | 160 |

Note: The data in this table is representative of analogous benzohydrazide structures and is intended to be illustrative for this compound.

The formation of a supramolecular network through these interactions is a common feature in benzohydrazide derivatives. For instance, in (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate, a combination of intermolecular N–H···O and O–H···O interactions, along with non-classical C–H···O interactions, creates a complex supramolecular structure. fupress.net This precedent strongly suggests that the solid-state structure of this compound is also characterized by a rich network of hydrogen bonds and other non-covalent interactions, leading to a stable and well-ordered crystalline lattice.

Computational Chemistry and Theoretical Investigations of N Benzylidene 2 Bromobenzohydrazide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical investigations provide insights into the electronic distribution, stability, and reactivity of a chemical structure.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N'-benzylidene-2-bromobenzohydrazide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For similar benzohydrazide (B10538) structures, studies have shown that the molecule typically adopts an E configuration about the C=N imine bond. The planarity of the molecule and the dihedral angle between the two aromatic rings are key parameters determined through this optimization.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For analogous compounds, the HOMO is often localized on the benzohydrazide moiety, while the LUMO is distributed across the benzylidene portion.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The ESP map would be generated from the optimized molecular structure, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, such as around the oxygen and nitrogen atoms), while blue areas indicate positive potential (electron-poor regions, often around hydrogen atoms).

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for this purpose. The calculated chemical shifts for this compound would be expected to show characteristic signals for the aromatic protons and carbons, the imine proton and carbon, and the amide proton. These predicted values are typically correlated with experimental data obtained in a solvent like DMSO-d6 to validate the computational model.

Vibrational Frequency Calculations and IR Spectral Simulation

Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. These calculations, based on the optimized geometry, identify the characteristic vibrational modes of the functional groups present in this compound. Key vibrational frequencies would include the N-H stretch, the C=O stretch of the amide group, the C=N stretch of the imine, and various aromatic C-H and C=C stretching and bending modes. The calculated frequencies are often scaled by a factor to better match experimental IR spectra.

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is a key determinant of its properties. This flexibility arises from the rotation around several single bonds, including the amide (C-N), N-N, and the bonds connecting the phenyl rings to the hydrazone core. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of the molecule and identifying its most stable conformers.

A systematic conformational search is typically performed by rotating the key dihedral angles in increments. For each resulting conformation, a geometry optimization is carried out to find the nearest local energy minimum. The relative energies of these conformers are then calculated to identify the global minimum, which represents the most stable three-dimensional structure of the molecule in the gas phase or in a specific solvent.

The stability of different conformers is influenced by a combination of steric hindrance and electronic effects. For instance, the orientation of the 2-bromophenyl ring relative to the carbonyl group and the benzylidene moiety is critical. Intramolecular hydrogen bonding, such as a potential interaction between the amide proton (N-H) and the imine nitrogen (C=N), can also play a significant role in stabilizing certain conformations. The presence of the bulky bromine atom at the ortho position of the benzoyl group introduces significant steric constraints that influence the preferred orientation of this ring.

Illustrative Rotational Barriers:

To illustrate the energy landscape, one could calculate the rotational energy barrier around specific bonds. For example, the torsion angle of the C(O)-NH bond is a critical parameter. A relaxed potential energy surface scan would reveal the energy profile as this bond is rotated, highlighting the most stable (anti or syn) conformations.

Table 1: Illustrative Conformational Energy Profile for this compound

| Dihedral Angle (C-N-N=C) | Relative Energy (kcal/mol) | Key Interactions |

| 0° (syn-periplanar) | +5.2 | Steric clash between phenyl rings |

| 60° | +2.8 | Eclipsing interactions |

| 120° | +1.5 | Gauche interaction |

| 180° (anti-periplanar) | 0.0 | Most stable, minimized steric hindrance |

Note: The data in this table is illustrative and intended to represent the type of results obtained from a computational conformational analysis. It is not based on published experimental data for this specific molecule.

Molecular Docking and Interaction Studies (Excluding biological activity/clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While extensively used in drug discovery, the principles of molecular docking can be applied more broadly to understand how a ligand like this compound might interact with generic chemical scaffolds or surfaces.

Ligand-Target Recognition Modeling (General, not specific biological)

In a general chemical context, ligand-target recognition modeling can be used to study the non-covalent interactions between this compound and a defined chemical environment, such as a cyclodextrin (B1172386) cavity or the surface of a polymer. The molecule's electrostatic potential surface, which shows the distribution of charge, is a key factor. Regions with negative potential (around the oxygen and nitrogen atoms) are likely to interact with electron-deficient areas of a host structure, while the hydrogen on the amide group can act as a hydrogen bond donor.

The benzyl (B1604629) and 2-bromophenyl rings are capable of engaging in π-π stacking and hydrophobic interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. These varied interaction capabilities suggest that the molecule's binding orientation would be highly dependent on the complementary chemical nature of the target scaffold.

Binding Affinity Prediction to Generic Chemical Scaffolds

Computational programs can estimate the binding affinity of this compound to various chemical structures. This is typically expressed as a scoring function that approximates the free energy of binding. For instance, one could model the interaction with a simple aromatic scaffold, like benzene (B151609) or naphthalene, to quantify the strength of π-π stacking interactions.

Table 2: Illustrative Predicted Binding Affinities to Generic Scaffolds

| Generic Scaffold | Predicted Binding Affinity (kcal/mol) | Predominant Interaction Type |

| Benzene | -3.5 | π-π Stacking |

| Cyclohexane | -1.8 | Hydrophobic Interaction |

| Phenol | -4.2 | Hydrogen Bonding, π-π Stacking |

| N-methylacetamide | -3.9 | Hydrogen Bonding |

Note: This table contains hypothetical data for illustrative purposes. The values represent the kind of output a molecular docking study would generate and are not from experimental measurements for this compound.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate its synthesis, hydrolysis, or other chemical transformations.

The synthesis of this compound typically involves the condensation reaction between 2-bromobenzohydrazide (B1329780) and benzaldehyde (B42025). Computational modeling can map out the entire reaction pathway, starting from the reactants, through the transition states, to the final products. By calculating the energies of all stationary points on the reaction coordinate, one can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For example, the mechanism of the acid-catalyzed condensation could be explored. This would involve protonation of the benzaldehyde carbonyl group, followed by nucleophilic attack by the terminal nitrogen of the 2-bromobenzohydrazide. Subsequent dehydration steps would lead to the final product. DFT calculations can model each of these elementary steps, providing detailed geometric information about the transition states and intermediates. This level of detail is often inaccessible through experimental methods alone. Such studies can also predict the influence of substituents on the reaction rate by comparing the activation energies for different substituted analogues.

Coordination Chemistry of N Benzylidene 2 Bromobenzohydrazide As a Ligand

Synthesis of Transition Metal Complexes with N'-benzylidene-2-bromobenzohydrazide

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The general synthetic methodology for related hydrazone ligands often employs a reflux technique to ensure the completion of the reaction.

The ligand itself, this compound, is synthesized through the condensation reaction of 2-bromobenzohydrazide (B1329780) and benzaldehyde (B42025). This reaction is a standard procedure for the formation of Schiff bases.

Complexation Reactions with Divalent and Trivalent Metal Ions

This compound can react with a wide array of divalent and trivalent transition metal ions to form coordination complexes. Commonly used divalent metal ions include those of manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov Trivalent metal ions such as iron(III) and chromium(III) also form stable complexes with similar hydrazone ligands. nih.gov

The synthesis of these complexes is generally achieved by mixing a solution of the this compound ligand with a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate molar ratio. The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727), and the mixture is refluxed for several hours. researchgate.netlaujet.com The resulting metal complex, which may precipitate upon cooling, can then be isolated by filtration, washed, and dried. In some cases, adjusting the pH of the reaction mixture with a base like ammonia (B1221849) is necessary to facilitate the deprotonation of the ligand and promote coordination. researchgate.net

Stoichiometric and Non-Stoichiometric Complex Formation

The stoichiometry of the resulting metal complexes is influenced by several factors, including the molar ratio of the reactants, the nature of the metal ion, and the reaction conditions. The most commonly observed stoichiometries for hydrazone complexes are 1:1 and 1:2 (metal:ligand). nih.gov

In a 1:1 complex, one molecule of the this compound ligand coordinates to a single metal ion. In a 1:2 complex, two ligand molecules are bound to the central metal ion. The formation of a specific stoichiometry can often be directed by controlling the initial molar ratio of the metal salt and the ligand. For instance, using a 1:1 molar ratio of metal to ligand is more likely to yield a 1:1 complex, whereas a 1:2 ratio favors the formation of a 1:2 complex. nih.gov

The formation of non-stoichiometric complexes is less common but can occur under certain conditions, though it is not a primary focus in the study of these particular compounds. The stability and geometry of the final complex often dictate the preferred stoichiometry.

A representative table of synthesized metal complexes with a related hydrazone ligand, showcasing different stoichiometries, is presented below.

| Metal Ion | Ligand | Molar Ratio (M:L) | Resulting Complex Formula | Reference |

| Mn(II) | (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide | 1:2 | [Mn(HOS)₂(H₂O)₂] | nih.gov |

| Co(II) | (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide | 1:2 | Co(OS)₂₂ | nih.gov |

| Fe(II) | (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide | 1:1 | [Fe(OS)Cl(H₂O)₂] | nih.gov |

| Ni(II) | (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide | 1:1 | [Ni(OS)(H₂O)₃] | nih.gov |

| Cu(II) | (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide | 1:1 | [Cu(OS)] | nih.gov |

| Cr(III) | (E)-2-(2-(2-hydroxybenzylidene) hydrazinyl)-2-oxo-N-phenylacetamide | 1:1 | [Cr(OS)Cl₂(H₂O)] | nih.gov |

Ligand Binding Modes and Coordination Geometries

The coordination versatility of this compound stems from the presence of multiple potential donor sites: the carbonyl oxygen, the azomethine nitrogen, and potentially the bromine atom, although coordination through a halogen is less common. The ligand can exist in keto and enol tautomeric forms, which influences its coordination behavior.

Bidentate, Tridentate, and Monodentate Coordination Modes

This compound can adopt several coordination modes, with bidentate and tridentate chelation being the most prevalent.

Bidentate Coordination: In this mode, the ligand binds to the metal ion through two donor atoms. A common bidentate coordination involves the carbonyl oxygen and the azomethine nitrogen atoms, forming a stable five-membered chelate ring. sciensage.infonih.govresearchgate.netresearchgate.net Alternatively, if the ligand is in its enolic form, it can coordinate through the enolic oxygen and the azomethine nitrogen. nih.gov

Tridentate Coordination: For some metal ions and under specific reaction conditions, this compound can act as a tridentate ligand. This often occurs in related hydrazone ligands that possess an additional donor group, such as a hydroxyl group on the salicylaldehyde (B1680747) moiety. nih.govnanobioletters.comnih.gov In the case of this compound, a tridentate mode is less likely unless other coordinating solvent molecules or anions are displaced. However, related ligands have shown the ability to coordinate through the carbonyl/enolic oxygen, azomethine nitrogen, and another donor atom from the ligand backbone. nanobioletters.comresearchgate.net

Monodentate Coordination: While less common, monodentate coordination is also possible, where the ligand binds to the metal center through only one donor atom, typically the carbonyl oxygen or the azomethine nitrogen. This mode is generally observed in complexes where steric hindrance prevents chelation or when the ligand is present in a large excess.

Structural Characterization of Metal Complexes

The structures of the metal complexes of this compound are elucidated using a combination of spectroscopic and analytical techniques. These methods provide insights into the ligand's coordination mode, the geometry of the complex, and the nature of the metal-ligand bonding.

Common characterization techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. A shift in the vibrational frequency of the C=O (carbonyl) group to a lower wavenumber in the complex spectrum compared to the free ligand suggests coordination through the carbonyl oxygen. Similarly, a shift in the C=N (azomethine) stretching frequency indicates the involvement of the azomethine nitrogen in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II). Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of coordination. For instance, the downfield shift of the azomethine proton signal in the ¹H NMR spectrum of the complex is indicative of its coordination to the metal center. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.govnih.gov Charge transfer bands, typically observed in the UV region, can also provide information about the metal-ligand bonding. nanobioletters.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. nanobioletters.comresearchgate.net

Magnetic Susceptibility Measurements: These measurements help in determining the geometry of the complexes of paramagnetic metal ions. The measured magnetic moment can distinguish between different possible geometries (e.g., high-spin octahedral vs. square planar). nih.govnih.gov

The collective data from these techniques allows for a comprehensive structural assignment of the metal complexes of this compound. For example, studies on analogous hydrazone complexes have confirmed octahedral geometries for Mn(II), Co(II), and Ni(II) complexes and square planar geometries for Cu(II) complexes. nih.gov

Below is a representative table summarizing the key spectral data for a related hydrazone ligand and one of its complexes.

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) | UV-Vis λₘₐₓ (nm) | Reference |

| HL² Ligand | ν(C=O): ~1605, ν(C=N): ~1586 | δ(-CH=N-): ~8.5, δ(-NH-): ~11.5 | - | nih.gov |

| [Co(L²)₂(H₂O)₂] | ν(C-O): ~1600 (enol), ν(C=N): ~1580 | Shifted signals | d-d transitions confirming octahedral geometry | nih.gov |

X-ray Crystallography of Metal-N'-benzylidene-2-bromobenzohydrazide Adducts

While specific crystal structure data for metal complexes of this compound is not extensively available, analysis of closely related structures provides significant insight into the expected coordination modes and molecular geometries. The crystal structure of a similar compound, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, reveals key features of the ligand itself. In this molecule, the hydrazide unit is nearly planar, and the molecule adopts an E configuration around the C=N double bond. nih.gov The dihedral angle between the bromo-substituted and the methyl-substituted benzene (B151609) rings is 16.1 (3)°. nih.gov

Upon complexation, the ligand can adopt different coordination modes. For instance, in a nickel(II) complex with the related ligand (Z)-N′-(4-methoxybenzylidene)benzohydrazide, the ligand coordinates in its enol form. mdpi.com This results in a neutral complex with a distorted square planar geometry. The metal-to-ligand ratio in this complex is 1:2. mdpi.com The planarity of the complex is a notable feature, with specific bond lengths and angles defining the coordination sphere.

The following table presents selected bond lengths and angles for a representative nickel(II) complex of a related benzohydrazide (B10538) ligand, which can be considered indicative of the structural parameters in a this compound metal complex.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Ni(II) Complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide mdpi.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Ni-O1 | 1.8403(11) |

| Ni-N2 | 1.8703(13) |

| O1-Ni-N2 | 83.70(5) |

| O1-Ni-N2' | 178.91(6) |

| N2-Ni-N2' | 97.40(7) |

| O1-Ni-O1' | 95.19(7) |

Data obtained from a related nickel(II) complex and serves as a model.

Spectroscopic Analysis (IR, UV-Vis, NMR) of Coordination Compounds

Spectroscopic techniques are crucial for elucidating the coordination behavior of this compound with metal ions. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information on the binding modes, electronic transitions, and structural changes upon complexation.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=N) are observed. Upon complexation, significant shifts in these bands indicate the coordination of the ligand to the metal center. The disappearance of the ν(N-H) band and the appearance of new bands for ν(C=N-N=C) suggest deprotonation and enolization of the ligand. The shift of the ν(C=O) band to lower wavenumbers or its disappearance, along with the appearance of a new band for ν(C-O), is also indicative of coordination through the enolic oxygen. The azomethine ν(C=N) band typically shifts upon coordination, confirming the involvement of the nitrogen atom in bonding to the metal ion. New bands at lower frequencies can be assigned to ν(M-O) and ν(M-N) vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The free ligand typically exhibits absorption bands corresponding to π→π* and n→π* transitions. In the complexes, new bands may appear in the visible region due to d-d transitions of the metal ion. The position and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT) can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. In the ¹H NMR spectrum of the free ligand, the N-H proton signal is typically observed at a downfield chemical shift. The disappearance of this signal upon complexation confirms the deprotonation of the ligand. The chemical shifts of the aromatic and azomethine protons are also affected by coordination to a metal ion. For diamagnetic complexes, the changes in the chemical shifts can provide detailed information about the coordination environment.

The following table summarizes the key spectroscopic data for a representative metal complex of a related benzohydrazide ligand.

Table 2: Key Spectroscopic Data for a Representative Benzohydrazide Metal Complex

| Spectroscopic Technique | Key Observations and Assignments |

|---|

| IR (cm⁻¹) | Disappearance of ν(N-H) band (around 3200-3300 cm⁻¹) Shift or disappearance of ν(C=O) band (around 1650 cm⁻¹) Shift of ν(C=N) band (around 1600 cm⁻¹) Appearance of new bands for ν(M-O) and ν(M-N) (below 600 cm⁻¹) | | UV-Vis (nm) | Ligand bands (π→π, n→π) in the UV region d-d transition bands in the visible region (for transition metal complexes) Charge transfer bands | | ¹H NMR (ppm) | Disappearance of the N-H proton signal Shifts in the chemical shifts of aromatic and azomethine protons | Data is generalized from studies on similar benzohydrazide complexes.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of metal complexes of this compound provide insight into the electronic structure and the number of unpaired electrons on the metal center. The magnetic susceptibility of these complexes is typically measured at room temperature, and the effective magnetic moment (μ_eff) is calculated in Bohr magnetons (B.M.).

For instance, Co(II) complexes of related ligands often exhibit magnetic moments indicative of a high-spin d⁷ configuration in an octahedral geometry. Similarly, Ni(II) complexes in an octahedral environment are expected to have magnetic moments in the range of 2.8-3.5 B.M., corresponding to two unpaired electrons. researchgate.net Copper(II) complexes, with a d⁹ configuration, typically show magnetic moments slightly above the spin-only value of 1.73 B.M. The observed magnetic moments can help in assigning the geometry of the complexes. For example, square planar Ni(II) complexes are typically diamagnetic (μ_eff = 0 B.M.). mdpi.com

Table 3: Expected Magnetic Moments for Paramagnetic Metal Complexes of this compound

| Metal Ion | Geometry | Expected μ_eff (B.M.) |

|---|---|---|

| Co(II) | Octahedral (high-spin) | ~4.3 - 5.2 |

| Ni(II) | Octahedral | ~2.8 - 3.5 |

| Cu(II) | Octahedral/Square Planar | ~1.9 - 2.2 |

| Mn(II) | Octahedral (high-spin) | ~5.9 |

Values are typical ranges for the specified metal ions and geometries and are based on data from related Schiff base complexes.

Electrochemical Behavior of this compound Metal Complexes

The electrochemical behavior of this compound metal complexes can be investigated using techniques such as cyclic voltammetry (CV). CV studies provide information on the redox properties of the metal center and the ligand. The reduction and oxidation potentials can be determined, and the reversibility of the redox processes can be assessed.

Catalytic Applications of this compound Metal Complexes

Metal complexes of hydrazone ligands have been explored as catalysts in various organic transformations due to their stability and ability to facilitate redox processes.

Homogeneous Catalysis in Organic Transformations

Complexes of this compound with transition metals such as palladium, copper, and nickel hold potential as catalysts in homogeneous reactions. For instance, palladium complexes of Schiff bases are known to be effective catalysts for cross-coupling reactions like Suzuki-Miyaura and Heck reactions. The ligand can stabilize the metal center in different oxidation states, which is crucial for the catalytic cycle. Copper complexes have been investigated for their catalytic activity in oxidation reactions and C-N bond formation reactions. While specific studies on this compound complexes are limited, the general reactivity of related hydrazone complexes suggests their potential in these areas.

Heterogeneous Catalysis Development

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts. Supports such as silica, alumina, or polymers can be functionalized to anchor the metal complexes. These heterogeneous catalysts can offer advantages in terms of ease of handling, reusability, and stability. The development of such catalysts based on this compound could lead to more sustainable and cost-effective chemical processes. The catalytic performance of these materials would depend on factors such as the nature of the support, the method of immobilization, and the accessibility of the active sites.

Reactivity and Derivatization Studies of N Benzylidene 2 Bromobenzohydrazide

Hydrolysis and Solvolysis Reactions of the Imine Moiety

The imine bond in N'-benzylidene-2-bromobenzohydrazide is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acid. This process involves the addition of water across the C=N double bond, leading to the formation of an unstable carbinolamine intermediate, which then decomposes to yield 2-bromobenzohydrazide (B1329780) and benzaldehyde (B42025).

The kinetics of hydrolysis for structurally similar N'-benzylidene aroylhydrazones have been investigated. Studies on substituted benzylidene benzoylhydrazones and benzylidenesalicylohydrazides reveal that the hydrolysis reaction typically follows first-order kinetics. rsc.orgnajah.edu The rate of this reaction is significantly influenced by the pH of the medium. rsc.org In acidic conditions, protonation of the imine nitrogen enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by a water molecule. This step is often considered the rate-determining step of the reaction. rsc.org As the pH increases, the rate of hydrolysis generally decreases. rsc.org

The general mechanism for the acid-catalyzed hydrolysis is depicted below:

Protonation of the imine nitrogen: The imine nitrogen is protonated by an acid catalyst, increasing the electrophilicity of the imine carbon.

Nucleophilic attack by water: A water molecule attacks the electrophilic imine carbon.

Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom.

Cleavage: The C-N bond cleaves to release the corresponding hydrazine (B178648) and aldehyde.

Solvolysis reactions with other nucleophilic solvents, such as alcohols, can also occur, leading to the formation of the corresponding hemiaminal ether and subsequent cleavage products, although this is less common than hydrolysis. The stability of the imine bond is a critical factor in the application of this compound in various chemical and biological studies.

Nucleophilic Addition Reactions to the Imine Carbon

The electrophilic nature of the imine carbon in this compound allows for the addition of various nucleophiles. This provides a valuable route for the synthesis of a diverse range of derivatives with modified structural and electronic properties.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the imine double bond. libretexts.orgyoutube.com This reaction is analogous to the well-established addition of these reagents to aldehydes and ketones. The addition of an organometallic reagent to the imine carbon results in the formation of a new carbon-carbon bond and, after an aqueous workup, yields a substituted hydrazine derivative.

The general reaction scheme involves the attack of the carbanionic part of the organometallic reagent on the imine carbon, followed by protonation of the resulting nitrogen anion during the workup step.

| Reagent | Product Type |

| Grignard Reagent (R'MgX) | N'-(α-alkylbenzyl)-2-bromobenzohydrazide |

| Organolithium Reagent (R'Li) | N'-(α-alkylbenzyl)-2-bromobenzohydrazide |

Note: R' represents the alkyl or aryl group from the organometallic reagent.

The choice of the organometallic reagent allows for the introduction of a wide variety of substituents, offering a powerful tool for creating libraries of novel compounds. It is important to note that organometallic reagents are also strong bases and care must be taken with substrates containing acidic protons. libretexts.org

The imine double bond can be reduced to a single bond through the addition of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.comyoutube.comyoutube.com This reaction provides a straightforward method for the synthesis of N'-benzyl-2-bromobenzohydrazide derivatives.

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol (B145695). youtube.com Lithium aluminum hydride is a much more powerful reducing agent and is usually employed in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup. youtube.comyoutube.com

The reaction proceeds via the transfer of a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion. youtube.com

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | N'-benzyl-2-bromobenzohydrazide |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | N'-benzyl-2-bromobenzohydrazide |

The reduction of the imine to an amine linkage significantly alters the geometry and electronic properties of the molecule, which can have a profound impact on its biological activity and chemical behavior.

Cycloaddition Reactions Involving the C=N Bond

The C=N double bond of this compound can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic structures. These reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials.

The imine functionality can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netnih.gov A common example involves the reaction with azomethine ylides, which can be generated in situ. nih.gov The reaction of an azomethine ylide with the C=N bond of this compound would be expected to yield a substituted imidazolidine (B613845) derivative.

The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the 1,3-dipole and the dipolarophile. Such cycloadditions provide a versatile entry point to novel heterocyclic systems containing the 2-bromobenzohydrazide moiety.

In principle, the C=N double bond can act as a dienophile in Diels-Alder or aza-Diels-Alder reactions. youtube.combeilstein-journals.org For a successful reaction, the diene component typically needs to be electron-rich, while the dienophile (the imine) is rendered more electrophilic by the electron-withdrawing acyl group.

The reaction of this compound with a suitable diene, such as an electron-rich diene, would lead to the formation of a six-membered nitrogen-containing heterocyclic ring, a tetrahydropyridine (B1245486) derivative. The feasibility and outcome of such reactions would depend on the specific diene used and the reaction conditions. The Diels-Alder reaction is a powerful C-C and C-heteroatom bond-forming reaction that allows for the creation of significant molecular complexity in a single step. youtube.com

Modification of the Benzene (B151609) Rings: Electrophilic Aromatic Substitution

Nitration, Halogenation, and Sulfonation

Nitration: The introduction of a nitro group (-NO2) onto the aromatic rings can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amine or used to influence the electronic properties of the molecule.

Halogenation: The incorporation of additional halogen atoms (e.g., -Cl, -Br) onto the benzene rings is typically accomplished through reaction with elemental halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., FeCl3, FeBr3). wikipedia.org This modification can significantly impact the lipophilicity and metabolic stability of the resulting compounds.

Sulfonation: The sulfonation of the benzene rings, introducing a sulfonic acid group (-SO3H), is generally carried out using fuming sulfuric acid. This highly polar functional group can alter the solubility and pharmacokinetic profile of the parent molecule.

Regioselectivity and Reaction Control

The position of electrophilic attack on each benzene ring is dictated by the directing effects of the existing substituents.

Ring A (2-bromobenzoyl moiety): This ring is substituted with a bromine atom and the -C(O)NH- group of the hydrazide.

The bromine atom is a deactivating, ortho, para-director. wou.edulibretexts.orgunizin.org It withdraws electron density inductively, slowing the reaction rate, but directs incoming electrophiles to the positions ortho and para to itself through resonance stabilization of the reaction intermediate. youtube.com

The -C(O)NH- group (amide-like) is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects. organicchemistrytutor.comyoutube.com

The combined effect of these two groups suggests that electrophilic substitution on Ring A would be challenging and likely lead to a mixture of products. The strong deactivating nature of the acylhydrazone moiety would likely direct the incoming electrophile to the positions meta to it (C4 and C6), while the bromine would direct to its ortho (C3) and para (C5) positions. The position of substitution will be a result of the interplay between these competing directing effects, with steric hindrance also playing a role.

Ring B (benzylidene moiety): This ring is attached to the imine carbon of the hydrazone. The -CH=N- group is generally considered to be deactivating and a meta-director, akin to a carbonyl group, due to its electron-wthdrawing nature. Therefore, electrophilic substitution on Ring B is predicted to occur primarily at the meta position.

Controlling the regioselectivity would require careful selection of reaction conditions, such as temperature and the specific electrophilic reagent, to favor one isomer over others.

Palladium-Catalyzed Cross-Coupling Reactions on the Bromine Atom

The bromine atom on Ring A serves as a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a modular approach to a diverse range of derivatives. wikipedia.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating a new aryl-aryl bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used in medicinal chemistry due to its mild conditions and tolerance of a wide range of functional groups. libretexts.orgyonedalabs.com For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with a new aryl or heteroaryl group.

Hypothetical Suzuki-Miyaura Coupling Reactions:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | N'-benzylidene-2-phenylbenzohydrazide |

| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/Water | N'-benzylidene-2-(4-methoxyphenyl)benzohydrazide |

| 3 | Pyridine-3-boronic acid | Pd2(dba)3/SPhos | K3PO4 | THF/Water | N'-benzylidene-2-(pyridin-3-yl)benzohydrazide |

This table represents hypothetical reactions based on general conditions for Suzuki-Miyaura couplings on aryl bromides. wikipedia.orgnih.govnih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-bromo-substituted ring and a terminal alkyne. wou.eduwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The resulting alkynylated derivatives are valuable intermediates for further transformations or as final products with potential biological activities.

Hypothetical Sonogashira Coupling Reactions:

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | THF | N'-benzylidene-2-(phenylethynyl)benzohydrazide |

| 2 | Ethynyltrimethylsilane | Pd(OAc)2 | CuI | Diisopropylamine | DMF | N'-benzylidene-2-((trimethylsilyl)ethynyl)benzohydrazide |

| 3 | Propargyl alcohol | Pd(PPh3)4 | CuI | Piperidine | Toluene | N'-benzylidene-2-(3-hydroxyprop-1-yn-1-yl)benzohydrazide |

This table represents hypothetical reactions based on general conditions for Sonogashira couplings on aryl bromides. nih.govnih.govlibretexts.org

Heck and Negishi Coupling Reactions

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically with the installation of a vinyl group. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted styrenes and other unsaturated systems. youtube.comorganic-chemistry.org

Negishi Coupling: The Negishi coupling reaction pairs the aryl bromide with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds, including sp2-sp3, sp2-sp2, and sp2-sp linkages. nih.govyoutube.com

Hypothetical Heck and Negishi Coupling Reactions:

| Reaction Type | Coupling Partner | Catalyst | Base/Additive | Solvent | Product |

| Heck | Styrene | Pd(OAc)2 | Triethylamine | DMF | (E)-N'-benzylidene-2-styrylbenzohydrazide |

| Heck | Ethyl acrylate | Pd(PPh3)4 | NaOAc | Acetonitrile | (E)-Ethyl 3-(2-(2-benzylidenehydrazine-1-carbonyl)phenyl)acrylate |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl2 | - | THF | N'-benzylidene-2-phenylbenzohydrazide |

| Negishi | Ethylzinc bromide | Pd(OAc)2/CPhos | - | THF | N'-benzylidene-2-ethylbenzohydrazide |

This table represents hypothetical reactions based on general conditions for Heck and Negishi couplings on aryl bromides. yonedalabs.comresearchgate.net

Reductive Amination Strategies for Amine Derivatives

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds or their imine derivatives. researchgate.net In the case of this compound, the imine bond is the primary site for this transformation, leading to the formation of the corresponding N'-benzyl-2-bromobenzohydrazide. This reaction is typically achieved in a one-pot or a stepwise manner, involving the reduction of the C=N double bond. youtube.comyoutube.com

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.com Sodium borohydride is a milder reducing agent that is effective for reducing imines to amines. youtube.com The reaction is often carried out in a protic solvent such as methanol or ethanol. youtube.com The process generally involves the initial formation of the imine, followed by the addition of the reducing agent. bu.edu

Sodium cyanoborohydride is another selective reducing agent that is particularly useful for reductive aminations because it is stable in mildly acidic conditions, which can facilitate imine formation. youtube.com This reagent can selectively reduce the protonated imine (iminium ion) in the presence of a carbonyl group. youtube.com

The general scheme for the reductive amination of this compound is presented below:

Scheme 1: Reductive Amination of this compound

Detailed research findings on the reductive amination of various substituted benzohydrazones suggest that these reactions proceed with good yields. The choice of reducing agent and reaction conditions can be tailored to the specific substrate.

| Reducing Agent | Solvent | Typical Conditions | Product | Anticipated Yield |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Reaction mixture stirred at room temperature. | N'-benzyl-2-bromobenzohydrazide | Good to Excellent |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, often with a catalytic amount of acetic acid | Reaction performed at slightly acidic pH to promote imine formation and reduction. | N'-benzyl-2-bromobenzohydrazide | High |

Oxidation and Reduction Pathways

Beyond reductive amination, this compound can undergo various other oxidation and reduction reactions, targeting its different functional components.

Oxidation:

The hydrazone and amide moieties are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), can lead to the cleavage of the molecule. Under these conditions, the likely oxidation products would be 2-bromobenzoic acid and benzoic acid, resulting from the cleavage of the N-N and C=N bonds and subsequent oxidation of the fragments. The oxidation of N-benzylidene-2-hydroxyaniline has been reported to yield 2-substituted benzoxazoles, suggesting that under specific catalytic conditions, intramolecular cyclization reactions can be induced. rsc.org

Reduction:

The reduction of this compound can occur at several sites, depending on the reducing agent and reaction conditions.

Reduction of the Imine Bond: As discussed in the reductive amination section, the C=N bond is readily reduced by hydride reagents like NaBH₄ to form the corresponding saturated hydrazine derivative. youtube.com

Catalytic Hydrogenation: This powerful reduction technique can affect multiple functional groups. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, it is possible to reduce not only the imine bond but also the aromatic rings and potentially cleave the N-N bond under more forcing conditions. The bromine substituent on the phenyl ring may also be susceptible to hydrogenolysis (cleavage) depending on the catalyst and conditions.

Reduction of the Amide Group: The amide functionality is generally more resistant to reduction than the imine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce an amide to an amine. However, the use of such a strong reductant would likely also reduce the imine and potentially affect the bromo-substituent.

The potential reduction products are summarized in the table below:

| Reaction Type | Reagent(s) | Functional Group(s) Affected | Potential Product(s) |

|---|---|---|---|

| Oxidation | KMnO₄ or K₂Cr₂O₇ | Molecule Cleavage | 2-Bromobenzoic acid and Benzoic acid |

| Selective Reduction | Sodium Borohydride (NaBH₄) | Imine (C=N) | N'-benzyl-2-bromobenzohydrazide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Imine and Aromatic Rings | N'-(cyclohexylmethyl)-2-bromocyclohexanecarbohydrazide |

| Imine, Aromatic Rings, and C-Br bond | N'-(cyclohexylmethyl)cyclohexanecarbohydrazide | ||

| Strong Reduction | Lithium Aluminum Hydride (LiAlH₄) | Imine and Amide | (2-Bromophenyl)(N'-(phenylmethyl)hydrazinyl)methanol and further reduction products |

Advanced Material Applications and Chemical Sensing Based on N Benzylidene 2 Bromobenzohydrazide and Its Derivatives

N'-benzylidene-2-bromobenzohydrazide in Supramolecular Assembly

Supramolecular chemistry, which focuses on the organization of molecules into larger, ordered structures through non-covalent forces, is a key area where this compound demonstrates significant potential. The specific geometry and distribution of hydrogen bond donors and acceptors, coupled with the presence of aromatic rings, facilitate its assembly into complex architectures.

Self-Assembly Processes Driven by Non-Covalent Interactions

The self-assembly of benzylidene hydrazide derivatives is primarily governed by a network of non-covalent interactions. nih.gov Supramolecular self-assembly can involve interactions between different types of molecules that form ordered structures through forces like hydrogen bonding and electrostatic interactions. nih.gov These interactions, though individually weak, collectively dictate the formation and stability of the resulting supramolecular structures. google.com

Key non-covalent interactions that drive the self-assembly in this class of compounds include:

Hydrogen Bonding: The hydrazide moiety contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). This allows for the formation of strong and directional N-H···O hydrogen bonds, which often lead to the creation of one-dimensional chains or tapes within the crystal lattice. mdpi.comresearchgate.net For instance, in the crystal structure of a closely related compound, (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide, molecules are linked into chains along the b-axis by these intermolecular N—H···O hydrogen bonds. mdpi.com